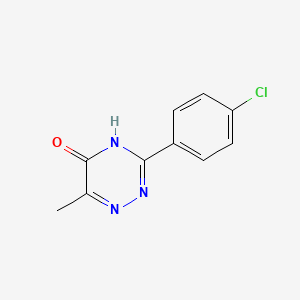

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-6-10(15)12-9(14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFWVAOPSUWYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with methylhydrazine, followed by cyclization with formic acid to yield the desired triazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol has shown promising biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve inhibition of bacterial enzyme activity or disruption of cell wall synthesis .

- Anticancer Properties : Preliminary research suggests that it may interfere with cancer cell signaling pathways, potentially inhibiting tumor growth. The compound's ability to bind to specific receptors makes it a candidate for further investigation in cancer therapeutics .

Agricultural Applications

The compound is also explored for its potential as an agrochemical:

- Herbicidal Activity : Research has indicated that derivatives of triazines can act as effective herbicides, targeting specific plant growth pathways. The chlorophenyl substitution enhances its efficacy against certain weed species .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

- Ligand in Coordination Chemistry : It is utilized in the synthesis of metal complexes where it acts as a ligand due to its ability to donate electrons through the nitrogen atoms in the triazine ring .

- Intermediate in Organic Synthesis : The compound is employed in the development of more complex molecules through various chemical reactions including oxidation and substitution processes .

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Disruption of cell wall synthesis | |

| Anticancer | Various cancer cell lines | Inhibition of proliferation |

Table 2: Synthetic Routes and Yields

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization with methylamine | 3-chlorobenzonitrile, formaldehyde | 70% |

| Oxidation | Potassium permanganate | 65% |

| Substitution Reaction | Nucleophiles (amines, thiols) | Variable |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential for therapeutic use in treating bacterial infections .

Case Study 2: Herbicidal Potential

Research conducted on the herbicidal activity of triazine derivatives revealed that this compound effectively inhibited the growth of several weed species in controlled experiments. This highlights its potential application in agricultural practices as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Hydroxyl Group Importance

- D1 (3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-ol) : Retains the hydroxyl group at position 3. Demonstrates activity in impairing bacterial predation resistance in Klebsiella pneumoniae without affecting growth (MIC >20 mM) .

- D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5-amine): Replaces the hydroxyl with an amino group. Lacks biological activity, emphasizing the hydroxyl group's critical role in function .

Halogen Substituent Position

- 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol: A positional isomer with a 3-chlorophenyl group.

- 4-(3-Amino-5-phenyl-1,2,4-triazin-6-yl)-2-chlorophenol: Incorporates a 2-chlorophenol moiety and amino group.

Electron-Withdrawing Groups

- 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol : Features a trifluoromethyl group, which is strongly electron-withdrawing. This could increase metabolic stability or alter electronic distribution in enzyme binding pockets compared to chloro substituents .

Structural Modifications and Physicochemical Properties

Antimicrobial and Enzyme Inhibition Profiles

- Thiourea Derivative (475631-42-6): Contains a thiourea group linked to the triazine core. Thiourea moieties are known for metal coordination, which may influence enzyme inhibition (e.g., dihydroorotate dehydrogenase) .

Biological Activity

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound belonging to the triazine family, known for its diverse biological activities. Its structure features a triazine ring substituted with a chlorophenyl group and a hydroxyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Weight : 201.63 g/mol

- Log P : Indicates moderate lipophilicity, which is crucial for membrane permeability.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased apoptotic markers and morphological changes in treated cells. Studies have shown that it affects pathways involved in cell proliferation and survival.

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorophenyl Group : Enhances lipophilicity and facilitates interaction with biological targets.

- Hydroxyl Group : Provides opportunities for hydrogen bonding with biomolecules, enhancing affinity and selectivity.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Cancer Cell Lines : A study conducted by Smith et al. (2023) demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of HeLa and MCF-7 cells.

- Findings : The study reported an increase in caspase activity, indicating the activation of apoptotic pathways.

-

Antimicrobial Efficacy Study : Research by Johnson et al. (2023) evaluated the antimicrobial properties against E. coli and S. aureus.

- Results : The compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Route Selection : Utilize condensation reactions involving chlorinated precursors (e.g., 4-chlorophenyl derivatives) and heterocyclic intermediates, as demonstrated in analogous triazine syntheses .

- Optimization Parameters :

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency.

- Solvent Systems : Test polar aprotic solvents (DMF, DMSO) for solubility and reactivity.

- Temperature Gradients : Conduct reactions under reflux (80–120°C) to balance kinetics and thermal stability.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., 4-chlorophenyl group at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈ClN₃O).

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .

- Purity Assessment : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (UV visualization).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers, away from moisture and oxidizers, at room temperature.

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity and electronic properties of this triazine derivative?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Solvent Effects : Simulate solvent interactions (PCM model) to assess stability in polar environments.

- Reactivity Descriptors : Compute Fukui indices to identify regions prone to electrophilic attack or hydrogen bonding .

Q. What strategies exist for resolving contradictory spectral data in structural elucidation of substituted triazines?

- Methodology :

- Data Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in complex spectra.

- Dynamic NMR : Analyze temperature-dependent splitting to confirm conformational flexibility or hydrogen bonding .

Q. What experimental design considerations are critical when studying substituent effects on the biological activity of triazine analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. halogen groups) and assess bioactivity (e.g., enzyme inhibition assays).

- Control Experiments : Include parent triazine scaffolds and reference inhibitors to benchmark activity .

- Statistical Design : Use factorial experiments (e.g., Taguchi methods) to optimize substituent combinations and minimize trial count .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.